Lipophilicity Advantage vs 5-Oxa-2-Azaspiro Analog: LogP Difference of +0.52
The target compound exhibits a calculated LogP of 1.49, contrasting with 0.97 for the 5‑oxa‑2‑azaspiro analog (CAS 1251009‑52‑5) [1][2]. The +0.52‑unit difference indicates higher lipophilicity, which can enhance passive membrane permeability while remaining within the optimal range for oral drug candidates (LogP 1‑3) [1][2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.49 |
| Comparator Or Baseline | tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1251009‑52‑5): LogP = 0.97 |
| Quantified Difference | Δ LogP = +0.52 (target more lipophilic) |
| Conditions | In silico prediction (Chem-space platform, method undisclosed); structures differ by replacement of spiro‑CH₂ with N‑Boc |
Why This Matters
The higher LogP positions the target compound closer to the lipophilicity window typical of CNS‑penetrant and orally bioavailable leads, guiding selection when membrane permeability is a priority.
- [1] Chem-space.com. Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate. CSSB02495364875. https://chem-space.com/CSSB02495364875-A32FF2 (accessed 2026-04-29). View Source
- [2] Chem-space.com. tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate. CSSB00010183810. https://chem-space.com/CSSB00010183810-276D10 (accessed 2026-04-29). View Source
